Hexahydro vs. Tetrahydro Saturation State: Impact on Molecular Descriptors
The hexahydro (2H,3H,5H,6H,7H,8H) saturation state of this compound distinguishes it from the corresponding 5H,6H,7H,8H-tetrahydro analog (CAS 1698698-69-9). Although directly measured comparative biological data for these specific congeners are not available in the open literature, computed molecular descriptors illustrate the structural divergence: the hexahydro compound (C₉H₁₇N₃, MW 167.25) contains two additional hydrogen atoms and an extra sp³ carbon relative to the tetrahydro form (C₉H₁₅N₃, MW 165.24), resulting in greater conformational flexibility and a slightly larger molar volume . In imidazo[1,2-a]pyrimidine SAR, such differences in saturation and substituent molar refractivity have been shown to correlate with step changes in antimicrobial activity [1].
| Evidence Dimension | Molecular weight and formula comparison (saturation state) |
|---|---|
| Target Compound Data | MW 167.25 g/mol; C₉H₁₇N₃ (hexahydro; CAS 1698426-60-6) |
| Comparator Or Baseline | MW 165.24 g/mol; C₉H₁₅N₃ (5H,6H,7H,8H-tetrahydro analog; CAS 1698698-69-9) |
| Quantified Difference | ΔMW = 2.01 g/mol; Δ2H atoms; one additional sp³ center |
| Conditions | Computed molecular data from authoritative chemical database entries; not derived from a single head-to-head experimental study |
Why This Matters
The degree of ring saturation directly impacts molecular shape, conformational entropy, and hydrogen-bonding capacity, all of which are critical variables in lead optimization; substituting the tetrahydro analog for the hexahydro compound may alter binding pose and off-rate at the target.
- [1] Al-Tel, T. H., et al. (2010). Post Groebke-Blackburn multicomponent protocol: synthesis of new polyfunctional imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 45(12), 5848–5855. doi:10.1016/j.ejmech.2010.09.048 View Source
